![molecular formula C11H14ClNO2S B14281495 1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride CAS No. 135588-88-4](/img/structure/B14281495.png)
1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride is a chemical compound known for its unique structure and properties It consists of a thiolan-1-ium ring substituted with a 4-nitrophenylmethyl group and a chloride ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride typically involves the reaction of 4-nitrobenzyl chloride with thiolane in the presence of a suitable base. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The thiolan-1-ium ring can be oxidized to form sulfoxides or sulfones.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride are employed.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of substituted thiolan-1-ium derivatives.
Aplicaciones Científicas De Investigación
1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiolan-1-ium ring can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
4-Nitrobenzyl chloride: Shares the nitrobenzyl moiety but lacks the thiolan-1-ium ring.
Thiolan-1-ium chloride: Contains the thiolan-1-ium ring but lacks the nitrobenzyl group.
Uniqueness: 1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride is unique due to the combination of the nitrobenzyl group and the thiolan-1-ium ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
135588-88-4 |
|---|---|
Fórmula molecular |
C11H14ClNO2S |
Peso molecular |
259.75 g/mol |
Nombre IUPAC |
1-[(4-nitrophenyl)methyl]thiolan-1-ium;chloride |
InChI |
InChI=1S/C11H14NO2S.ClH/c13-12(14)11-5-3-10(4-6-11)9-15-7-1-2-8-15;/h3-6H,1-2,7-9H2;1H/q+1;/p-1 |
Clave InChI |
DCOCVYPPOYWMRH-UHFFFAOYSA-M |
SMILES canónico |
C1CC[S+](C1)CC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
![Stannane, tributyl[1-(phenylmethyl)ethenyl]-](/img/structure/B14281430.png)
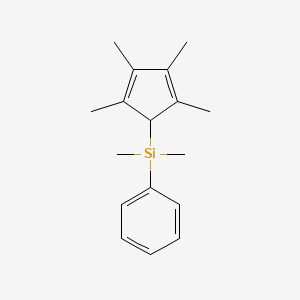
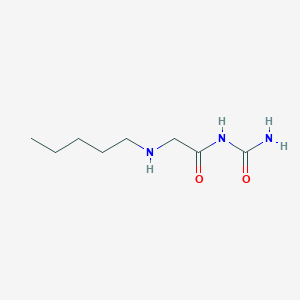

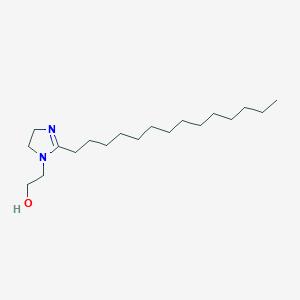
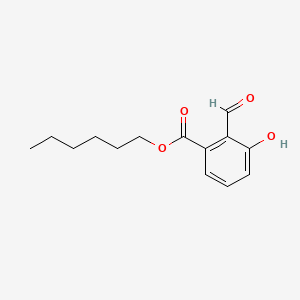
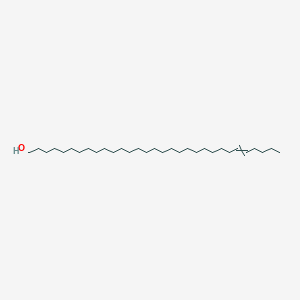
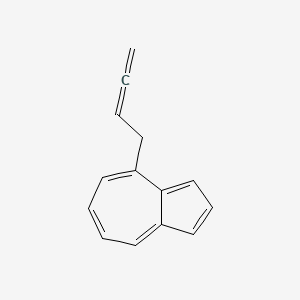
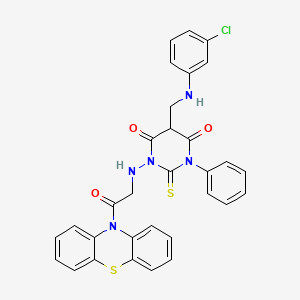
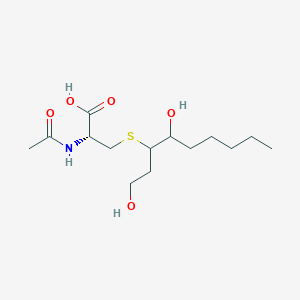
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)

